![molecular formula C13H17ClN2O3 B1389018 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride CAS No. 1185293-18-8](/img/structure/B1389018.png)
3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride
Overview
Description
3-(2-Amino-ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxylic acid hydrochloride (abbreviated as AEMIH) is a derivative of indole-2-carboxylic acid, a naturally occurring compound found in plants, fungi, and bacteria. AEMIH is used in scientific research due to its various biochemical and physiological effects. It is also used in laboratory experiments to study its unique properties.
Scientific Research Applications
3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride is used in a variety of scientific research applications, such as in the study of enzyme inhibition, drug metabolism, and cell signaling. It has also been used in the study of the pharmacological effects of various drugs, as well as in the study of the mechanism of action of various drugs.
Mechanism of Action
Target of Action
It bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-n-acetyltryptamine) . These molecules play a key role in the daily behavioral and physiological states of humans .
Mode of Action
Given its structural similarity to serotonin and melatonin, it may interact with their respective receptors and exert similar effects . .
Biochemical Pathways
Given its structural similarity to serotonin and melatonin, it may be involved in the same or similar biochemical pathways .
Pharmacokinetics
Therefore, the pharmacokinetics of this compound may be similar to those of structurally related compounds such as serotonin and melatonin .
Result of Action
Given its structural similarity to serotonin and melatonin, it may exert similar effects . .
Advantages and Limitations for Lab Experiments
3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. Furthermore, it is relatively non-toxic, making it safe to use in laboratory experiments. However, this compound is relatively expensive, and it is not as widely available as other compounds.
Future Directions
There are several potential future directions for the use of 3-(2-Amino-ethyl)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid hydrochloride in scientific research. It could be used to study the effects of various drugs on the activity of enzymes, G-protein coupled receptors, and the Na+/K+-ATPase enzyme. Additionally, it could be used to study the effects of various drugs on cell signaling pathways. Furthermore, it could be used to study the effects of various drugs on the development and progression of various diseases. Finally, it could be used to study the effects of various drugs on the metabolism of various drugs.
properties
IUPAC Name |
3-(2-aminoethyl)-5-methoxy-1-methylindole-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c1-15-11-4-3-8(18-2)7-10(11)9(5-6-14)12(15)13(16)17;/h3-4,7H,5-6,14H2,1-2H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWWGGOGCWYDQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=C1C(=O)O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185293-18-8 | |
Record name | 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185293-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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